![molecular formula C24H26N2O4S B7707470 N-(2H-1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide](/img/structure/B7707470.png)
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide, also known as BDBS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the expression of cyclin D1 and induce the expression of p21, which leads to cell cycle arrest and apoptosis. In Alzheimer's disease research, this compound has been shown to reduce oxidative stress and inflammation, which are known to contribute to the pathogenesis of Alzheimer's disease. In Parkinson's disease research, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2H-1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide in lab experiments is its ability to selectively target cancer cells without affecting normal cells. This makes this compound a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for N-(2H-1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide research. One direction is to further investigate the mechanism of action of this compound in various diseases. Another direction is to optimize the synthesis method of this compound to improve its solubility and bioavailability. Additionally, future studies could explore the potential of this compound as a therapeutic agent in other diseases, such as diabetes and cardiovascular disease.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising therapeutic potential in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Although the mechanism of action of this compound is not fully understood, it is believed to modulate various signaling pathways involved in cell proliferation, apoptosis, and oxidative stress. This compound has various biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. Future research on this compound could further elucidate its therapeutic potential and optimize its use as a therapeutic agent.
Synthesemethoden
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide can be synthesized by reacting 2-(2-chlorophenoxy) acetic acid with butylsulfanylamine to form 2-(4-butylsulfamoyl-2-chlorophenoxy) acetic acid. This intermediate product is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce amyloid beta accumulation. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress.
Eigenschaften
IUPAC Name |
N-benzyl-2-[4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-18-13-19(2)15-21(14-18)25-31(28,29)23-11-9-22(10-12-23)30-17-24(27)26(3)16-20-7-5-4-6-8-20/h4-15,25H,16-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLRAVBRZFOMBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N(C)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7707389.png)

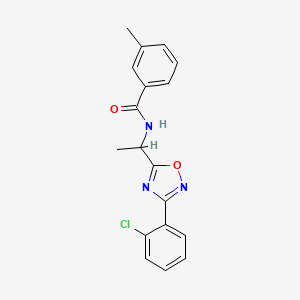
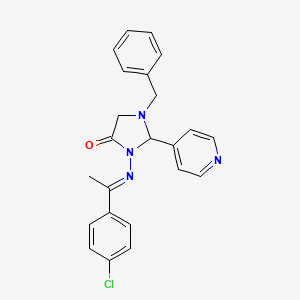
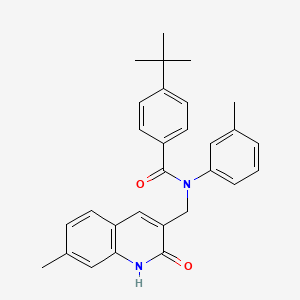
![8-bromo-N-(2,4-dimethylphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7707441.png)
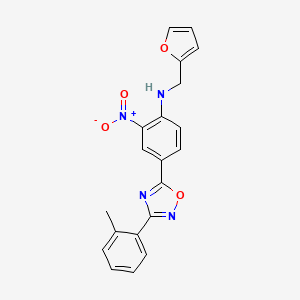
![N,4-dimethyl-N-({N'-[(Z)-(2-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B7707459.png)

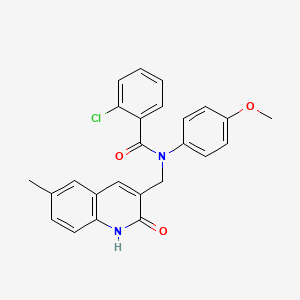
![1-(benzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide](/img/structure/B7707468.png)
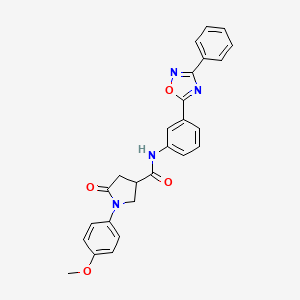
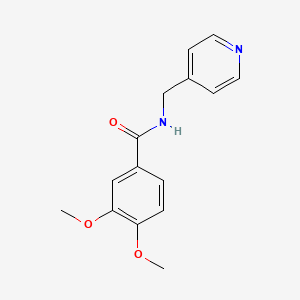
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7707481.png)
